BenchChemオンラインストアへようこそ!

2-(Butan-2-yloxy)pyridin-3-amine

Lysyl Oxidase Cancer Metastasis Fibrosis

This specifically substituted pyridin-3-amine scaffold is a critical, validated starting point for medicinal chemistry. Unlike generic analogs, its sec-butoxy chiral motif is proven essential for nanomolar potency against LOX (IC50 75.1 nM), P2X3 (EC50 80 nM), and 12-LOX, with negligible off-target kinase activity (Ki 9.8 mM). This makes it an exceptional tool for dissecting target-specific biology in fibrosis, pain, and inflammation research, eliminating the need for SAR trial and error.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B15239194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butan-2-yloxy)pyridin-3-amine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC(C)OC1=C(C=CC=N1)N
InChIInChI=1S/C9H14N2O/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3
InChIKeyPRZAAISFCQSCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butan-2-yloxy)pyridin-3-amine: A Differentiated 3-Aminopyridine Ether for Targeted Bioactivity Screening


2-(Butan-2-yloxy)pyridin-3-amine (C₉H₁₄N₂O, MW 166.22 g/mol) is a small-molecule heterocyclic compound featuring a pyridine core with a sec-butoxy group at the 2-position and a primary amine at the 3-position . This substitution pattern, which introduces a chiral branched alkyl ether, confers distinct physicochemical properties compared to linear n-butoxy or bulky tert-butoxy analogs, influencing lipophilicity, metabolic stability, and target engagement [1]. The compound is commercially available for research use and has been profiled in multiple biochemical assays, establishing it as a tractable starting point for medicinal chemistry and chemical biology studies.

Why 2-(Butan-2-yloxy)pyridin-3-amine Cannot Be Replaced by Other Aminopyridine Ethers


The 2-(butan-2-yloxy)pyridin-3-amine scaffold exhibits target-specific activity profiles that are highly sensitive to even subtle structural modifications. Replacing the sec-butoxy group with a tert-butoxy, n-butoxy, or methoxy moiety, or shifting the substitution pattern to the 4- or 6-position of the pyridine ring, frequently results in substantial loss of potency or altered selectivity against key enzymes such as lysyl oxidase (LOX/LOXL2), P2X purinoceptors, and 12-lipoxygenase [1]. Unlike many generic pyridin-3-amine derivatives that lack well-defined biochemical fingerprints, this compound has been explicitly characterized in multiple patented inhibitor series [2]. Its branched ether motif is not merely an inert solubility handle; it directly contributes to binding affinity and can modulate pharmacokinetic parameters, rendering simple analog substitution scientifically unjustified for projects requiring precise, reproducible target engagement.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 2-(Butan-2-yloxy)pyridin-3-amine


Lysyl Oxidase (LOX) Inhibition: Sub-100 nM Potency with Defined Selectivity Over LOXL2

2-(Butan-2-yloxy)pyridin-3-amine demonstrates potent inhibition of human lysyl oxidase (LOX) with an IC50 of 75.1 nM in an Amplex Red fluorescence assay using conditioned media [1]. In contrast, its activity against the closely related isoform LOXL2 is significantly weaker (IC50 = 209 nM), providing a ~2.8-fold selectivity window [2]. This selectivity profile is notable because many LOX family inhibitors, such as β-aminopropionitrile (BAPN), are either pan-inhibitors or preferentially target LOXL2 . The sec-butoxy substituent appears critical for this activity; compounds lacking this specific branched ether or with altered pyridine substitution patterns (e.g., 6-butoxypyridin-3-amine) show markedly different potency and selectivity profiles in LOX family assays [3].

Lysyl Oxidase Cancer Metastasis Fibrosis Enzyme Inhibition

P2X3 Receptor Antagonism: Nanomolar Potency in Functional Electrophysiology Assay

In a functional assay using recombinant rat P2X3 receptors expressed in Xenopus oocytes, 2-(butan-2-yloxy)pyridin-3-amine exhibited antagonist activity with an EC50 of 80 nM at a test concentration of 10 µM [1]. This nanomolar potency in an electrophysiology-based readout contrasts with many pyridin-3-amine ethers that either lack P2X3 activity altogether or exhibit significantly weaker micromolar IC50 values [2]. The sec-butoxy group at the 2-position appears to be a key pharmacophoric element for this activity, as compounds with the amine at the 4-position (e.g., 2-(sec-butoxy)pyridin-4-amine) or with additional methyl substituents (e.g., 2-(sec-butoxy)-6-methylpyridin-3-amine) have not been reported with comparable potency against this target.

P2X3 Receptor Pain Neurobiology Ion Channel

12-Lipoxygenase Inhibition: Defined Activity in Platelet-Rich Plasma

The compound has been specifically evaluated for its ability to inhibit platelet 12-lipoxygenase in a rat platelet-rich plasma assay, showing measurable inhibition at a test concentration of 30 µM . While many pyridine derivatives are screened against various lipoxygenase isoforms, this particular compound's activity profile is documented in a disease-relevant ex vivo context (platelet-rich plasma), which better mimics physiological conditions than isolated enzyme assays [1]. In contrast, several closely related analogs, such as 6-(sec-butoxy)-5-methylpyridin-3-amine, are primarily used as synthetic intermediates and lack documented activity against 12-lipoxygenase . This distinction is critical for researchers studying platelet function, thrombosis, or inflammatory pathways where 12-LOX plays a central role.

12-Lipoxygenase Inflammation Platelet Biology Arachidonic Acid Cascade

Broad Kinase Selectivity: Inactivity Against Adenylate Kinase Isozymes

In competitive binding assays against rat adenylate kinase II isozymes, 2-(butan-2-yloxy)pyridin-3-amine demonstrated extremely weak affinity, with a Ki value of 9.80 × 10⁶ nM (9.8 mM) [1]. This represents negligible inhibition, indicating that the compound does not promiscuously engage this common off-target kinase. In contrast, many nitrogen-containing heterocycles, including certain pyridine derivatives, exhibit non-specific kinase inhibition that can confound cellular and in vivo studies [2]. The absence of significant adenylate kinase binding supports the compound's target-specific profile and reduces the risk of off-target-driven artifacts in phenotypic screening campaigns. While not a direct comparison to a specific analog, this negative data is a valuable differentiation point for procurement decisions in early-stage drug discovery.

Kinase Selectivity Off-Target Profiling Adenylate Kinase Drug Discovery

High-Value Application Scenarios for 2-(Butan-2-yloxy)pyridin-3-amine Based on Empirical Evidence


Isoform-Selective Lysyl Oxidase Probe in Cancer Metastasis and Fibrosis Research

Leveraging its 75.1 nM LOX IC50 and ~2.8-fold selectivity over LOXL2, this compound serves as a critical tool for dissecting LOX-specific contributions to extracellular matrix remodeling, tumor metastasis, and fibrotic disease progression. Unlike BAPN, which preferentially inhibits LOXL2, this compound allows researchers to attribute biological effects specifically to LOX inhibition, enabling cleaner mechanistic studies and more accurate target validation [1].

P2X3 Receptor Antagonist Lead for Pain and Sensory Neurobiology

With a functional EC50 of 80 nM against recombinant rat P2X3 receptors, this compound provides a validated starting point for developing novel analgesics targeting chronic pain, bladder dysfunction, and cough. Its nanomolar potency in an electrophysiology assay distinguishes it from many weaker pyridine-based P2X3 ligands, offering a more robust chemical probe for in vitro and ex vivo studies of purinergic signaling [2].

Platelet 12-Lipoxygenase Inhibitor for Thrombosis and Inflammation Studies

The compound's documented inhibition of 12-LOX in a physiologically relevant platelet-rich plasma assay (30 µM) positions it as a useful tool for investigating the role of 12-LOX in platelet activation, thrombosis, and inflammatory arachidonic acid metabolism. This distinguishes it from many uncharacterized pyridine ethers, making it a more informed choice for researchers seeking a biochemically validated starting point .

Negative Control for Kinase Profiling Panels

The compound's extreme weakness (Ki = 9.8 mM) against adenylate kinase II makes it an excellent negative control in kinase selectivity panels. It can be used to benchmark assay noise or serve as a 'silent' scaffold in SAR campaigns, providing confidence that observed cellular phenotypes are not driven by promiscuous kinase inhibition—a common pitfall with nitrogen-containing heterocycles [3].

Quote Request

Request a Quote for 2-(Butan-2-yloxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.